molecular formula C15H22ClNO2 B13734615 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride CAS No. 30190-87-5

7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride

Cat. No.: B13734615
CAS No.: 30190-87-5
M. Wt: 283.79 g/mol
InChI Key: MVDJMRCMFUAEQQ-UHFFFAOYSA-N
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Description

7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride is a chemical compound known for its potent beta-adrenergic receptor blocking activity. It also exhibits mild intrinsic beta-sympathomimetic activity and local anesthetic effects. This compound is effective against ouabain-induced and epinephrine-induced arrhythmias .

Preparation Methods

The synthesis of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride involves the reaction of 7-hydroxyindene with 3-isopropylaminopropanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and purification processes to achieve high yields and purity .

Chemical Reactions Analysis

7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. This action is beneficial in treating conditions like arrhythmias and hypertension .

Comparison with Similar Compounds

7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride can be compared with other beta-adrenergic blockers such as propranolol, atenolol, and metoprolol. While all these compounds share the ability to block beta-adrenergic receptors, this compound is unique due to its mild intrinsic beta-sympathomimetic activity and local anesthetic effects. This makes it particularly effective in specific therapeutic applications .

Similar Compounds

  • Propranolol
  • Atenolol
  • Metoprolol

Properties

CAS No.

30190-87-5

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

1-(3H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15;/h3-6,8,11,13,16-17H,7,9-10H2,1-2H3;1H

InChI Key

MVDJMRCMFUAEQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1CC=C2)O.Cl

Related CAS

60607-68-3 (Parent)
30190-86-4 (Parent)

Origin of Product

United States

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